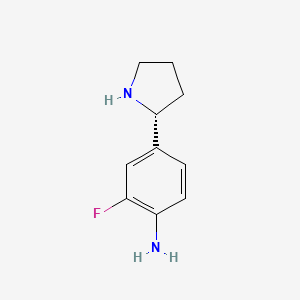

(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline

Description

(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline is a chiral aniline derivative characterized by a fluorine substituent at the 2-position and a pyrrolidine ring at the 4-position of the benzene core. Its (R)-stereochemistry confers distinct physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry, particularly for applications requiring enantioselective interactions. The pyrrolidine moiety enhances solubility and bioavailability compared to purely aromatic systems, while the fluorine atom influences electronic properties and metabolic stability .

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-fluoro-4-[(2R)-pyrrolidin-2-yl]aniline |

InChI |

InChI=1S/C10H13FN2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1 |

InChI Key |

VQGLQJSFWLKCRB-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=C(C=C2)N)F |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom and the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a precursor containing a nitrogen atom can be achieved using a suitable catalyst and reaction conditions .

Industrial Production Methods

Industrial production of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom or other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

®-2-Fluoro-4-(pyrrolidin-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for these targets. The compound may modulate various pathways and processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups such as fluorine, pyrrolidine, or substituted aniline cores. Key differences in structure, stability, and bioactivity are highlighted.

Tert-Butyl Carbamate Derivatives (Compounds 1a and 1b)

- Structure :

- 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate.

- 1b : tert-Butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate.

- Key Differences: Both feature bulky tert-butyl carbamate and oxazolidinone groups, unlike the simpler pyrrolidine in the target compound. Stability: Degraded in simulated gastric fluid (SGF), likely due to hydrolysis of the carbamate group under acidic conditions . Pharmacological Impact: The oxazolidinone-triazole system may enhance antibacterial activity but reduces metabolic stability compared to the pyrrolidine-aniline scaffold.

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

- Structure : Chlorine substituents at the 4- and 6-positions of the pyrimidine ring.

- Synthetic Utility: Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound, which is often a final product .

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

- Structure : Contains a rigid 1,3,4-oxadiazole ring linked to a pyridine group.

- Key Differences: Rigidity vs. Flexibility: The oxadiazole ring imposes planar rigidity, which may improve binding to flat enzymatic pockets but reduce conformational adaptability compared to the pyrrolidine ring.

4-Chloro-N-(2-pyridyl)aniline

- Structure : Chlorine at the 4-position and a pyridyl group at the 2-position.

- Key Differences :

- Hydrogen Bonding : Forms N–H⋯N hydrogen-bonded dimers in the crystal lattice, suggesting stronger intermolecular interactions than the target compound’s pyrrolidine-aniline system.

- Bioactivity : Pyridyl substitution is common in kinase inhibitors, whereas pyrrolidine-aniline derivatives are explored for GPCR targets .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Stability in SGF | Key Pharmacological Notes |

|---|---|---|---|---|

| (R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline | ~210 (estimated) | Fluorine, pyrrolidine | Stable* | High enantioselectivity, GPCR focus |

| Compound 1a | ~500 (estimated) | Oxazolidinone, triazole, tert-butyl | Unstable | Antibacterial, metabolic liability |

| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | 245.06 | Chlorine, pyrimidine | Not reported | Precursor for cross-coupling |

| 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | 256.24 | Oxadiazole, pyridine | Not reported | Enzymatic inhibition (e.g., kinases) |

| 4-Chloro-N-(2-pyridyl)aniline | 204.66 | Chlorine, pyridyl | Stable | Kinase inhibition, strong H-bonding |

*Assumed stable based on absence of labile groups like esters or carbamates .

Key Research Findings

- Stability : The absence of hydrolytically sensitive groups (e.g., carbamates in 1a/1b) in this compound likely contributes to superior stability in physiological conditions .

- Stereochemical Advantages: The (R)-configuration may enhance target binding specificity compared to racemic analogs, as seen in oxazolidinone antibiotics .

- Structural Flexibility : The pyrrolidine ring balances rigidity and flexibility, enabling better membrane penetration than rigid oxadiazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.